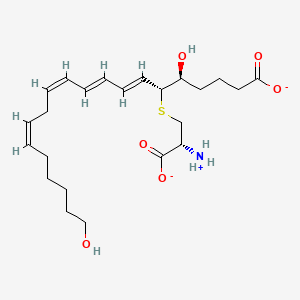

20-hydroxy-leukotriene E4(1-)

Description

Properties

Molecular Formula |

C23H36NO6S- |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoate |

InChI |

InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/p-1/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1 |

InChI Key |

BJRMBXPQAMDCMG-CMJQBAFXSA-M |

Isomeric SMILES |

C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)SC[C@@H](C(=O)[O-])[NH3+])CCO |

Canonical SMILES |

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)[O-])O)SCC(C(=O)[O-])[NH3+])CCO |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 20 Hydroxy Leukotriene E4

Upstream Eicosanoid Pathways Leading to Leukotriene E4 Formation

Leukotriene E4 (LTE4) is the final and most stable of the cysteinyl leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. wikipedia.orgnih.gov Its biosynthesis is a cascade of enzymatic events that starts from the cell membrane.

The biosynthesis of all leukotrienes begins with the release of arachidonic acid, a 20-carbon polyunsaturated fatty acid, from membrane phospholipids. nih.govyoutube.com This release is primarily catalyzed by the enzyme phospholipase A2. researchgate.net Once liberated into the cytoplasm, arachidonic acid becomes the substrate for the 5-lipoxygenase (5-LO) pathway. nih.govoup.com

The enzyme 5-lipoxygenase, in concert with the 5-lipoxygenase-activating protein (FLAP), catalyzes the insertion of molecular oxygen into arachidonic acid. researchgate.netnih.gov This process involves two distinct steps: first, the oxygenation of arachidonic acid to form 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE), and second, the dehydration of 5-HPETE to produce the unstable epoxide, leukotriene A4 (LTA4). nih.govnih.gov The activity of 5-LO is tightly regulated within the cell, often involving its translocation to the nuclear membrane upon cellular activation. nih.gov

Leukotriene A4 (LTA4) is a pivotal intermediate in the pathway, branching into the synthesis of either LTB4 or the cysteinyl leukotrienes. nih.govnih.gov The committed step in the formation of cysteinyl leukotrienes is the conjugation of LTA4 with the tripeptide glutathione (B108866) (GSH). nih.gov This reaction is catalyzed by the enzyme Leukotriene C4 synthase (LTC4S), an integral membrane protein located in the nuclear envelope and endoplasmic reticulum. wikipedia.orgnih.gov

LTC4 synthase is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family and functions as a homodimer. nih.govnih.gov It specifically conjugates LTA4 with glutathione to form Leukotriene C4 (LTC4), the parent compound of the cysteinyl leukotrienes. nih.gov The enzyme's activity is distinct from other glutathione S-transferases due to its high substrate specificity. nih.gov

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 5-Lipoxygenase | 5-LO | Catalyzes the first two steps in leukotriene biosynthesis. nih.gov | Arachidonic Acid, O2 | Leukotriene A4 (via 5-HPETE) |

| Leukotriene C4 Synthase | LTC4S | Conjugates LTA4 with glutathione. nih.gov | Leukotriene A4, Glutathione | Leukotriene C4 |

| Gamma-glutamyl transpeptidase | GGT | Removes the γ-glutamyl moiety from LTC4. nih.gov | Leukotriene C4 | Leukotriene D4 |

| Dipeptidases | - | Cleave glycine (B1666218) from LTD4. nih.gov | Leukotriene D4 | Leukotriene E4 |

Following its synthesis, Leukotriene C4 is actively transported out of the cell. Its conversion to Leukotriene E4 involves the sequential removal of amino acids from the glutathione moiety. nih.gov The first step is the cleavage of the γ-glutamyl residue from LTC4, a reaction catalyzed by the enzyme gamma-glutamyl transpeptidase, to yield Leukotriene D4 (LTD4). nih.govbiosciencepharma.com

Subsequently, LTD4 is acted upon by membrane-bound dipeptidases, which remove the glycine residue. nih.govnih.gov This final cleavage step results in the formation of Leukotriene E4 (LTE4), the most stable of the cysteinyl leukotrienes. wikipedia.orgnih.gov Due to its stability, LTE4 is the predominant cysteinyl leukotriene found in biological fluids like urine and plasma. wikipedia.org

Omega-Oxidation of Leukotriene E4 to 20-Hydroxy-leukotriene E4

The biological activity of leukotrienes is terminated through metabolic inactivation. One of the key metabolic pathways for LTE4 is omega-oxidation, which involves the hydroxylation of the terminal methyl group (the omega-carbon) of the eicosanoid backbone. nih.gov

The enzyme responsible for the omega-oxidation of LTE4 is classified as Leukotriene-E4 20-monooxygenase (EC 1.14.13.34). wikipedia.orgexpasy.orggenome.jp It is also referred to as leukotriene-E4 omega-hydroxylase. nih.govwikipedia.org This enzyme catalyzes the conversion of LTE4 to 20-hydroxy-leukotriene E4. wikipedia.orgexpasy.org The reaction requires NADPH and molecular oxygen as cofactors. nih.gov

The systematic name for this enzyme class is (7E,9E,11Z,14Z)-(5S,6R)-6-(cystein-S-yl)-5-hydroxyicosa-7,9,11,14-tetraenoate,NADPH:oxygen oxidoreductase (20-hydroxylating). wikipedia.org Studies have shown that this enzyme also acts on N-acetyl-leukotriene E4, although at a slower rate. nih.govgenome.jp It is distinct from the enzyme that hydroxylates Leukotriene B4. nih.gov

| Property | Description |

|---|---|

| EC Number | 1.14.13.34 wikipedia.orgexpasy.org |

| Systematic Name | (7E,9E,11Z,14Z)-(5S,6R)-6-(cystein-S-yl)-5-hydroxyicosa-7,9,11,14-tetraenoate,NADPH:oxygen oxidoreductase (20-hydroxylating) wikipedia.org |

| Alternative Name | Leukotriene-E4 omega-hydroxylase wikipedia.org |

| Reaction Catalyzed | Leukotriene E4 + NADPH + H+ + O2 <=> 20-hydroxy-leukotriene E4 + NADP+ + H2O wikipedia.orgexpasy.org |

| Cofactors | NADPH, O2 nih.gov |

Leukotriene-E4 20-monooxygenase belongs to the family of oxidoreductases, specifically the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov Cytochrome P450 enzymes are a large and diverse group of hemoproteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including lipids and fatty acids. nih.govmdpi.com

The omega-oxidation of leukotrienes is a characteristic function of certain CYP enzymes, particularly those in the CYP4F family. nih.govbiosciencepharma.com For instance, the inactivation of LTB4 is catalyzed by CYP4F3A in human polymorphonuclear leukocytes. nih.gov While the specific CYP4F isozyme responsible for LTE4 omega-oxidation in humans is a subject of ongoing research, the reaction is consistent with the function of these P450 enzymes. nih.govnih.gov This enzymatic conversion of LTE4 to its 20-hydroxy metabolite is a critical step in its inactivation and subsequent excretion from the body. nih.govresearchgate.net

Cofactor Requirements for Enzymatic Hydroxylation (e.g., NADPH, O2)

The enzymatic hydroxylation of leukotriene E4 to 20-hydroxy-leukotriene E4 is catalyzed by the cytochrome P450 system and has strict requirements for specific cofactors to proceed. nih.gov These cofactors are essential for the function of the monooxygenase enzyme, which incorporates one atom of molecular oxygen into the substrate.

The primary cofactor requirements are Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and molecular oxygen (O2). nih.govyoutube.com

NADPH : This molecule serves as the ultimate source of reducing equivalents (electrons) for the reaction. The electrons are not transferred directly to the cytochrome P450 enzyme but are first passed to a flavoprotein partner enzyme, NADPH-cytochrome P450 oxidoreductase. nih.govnih.gov This reductase enzyme then shuttles the electrons to the heme center of the cytochrome P450, reducing the iron atom and activating it for the next step in the cycle. youtube.com

Molecular Oxygen (O2) : Oxygen binds to the reduced iron atom in the active site of the cytochrome P450 enzyme. youtube.com Following the binding of the substrate (LTE4), the input of electrons from NADPH facilitates the cleavage of the O=O bond. One oxygen atom is incorporated into the leukotriene E4 molecule at the 20-position to form the hydroxyl group, while the other oxygen atom is reduced to form a molecule of water. nih.govyoutube.com

This catalytic cycle is fundamental to the function of all microsomal cytochrome P450 enzymes and is indispensable for the ω-oxidation of leukotrienes. nih.govnih.gov

| Cofactor | Role in Hydroxylation |

| NADPH | Provides the necessary electrons (reducing equivalents) for the reaction, transferred via NADPH-cytochrome P450 oxidoreductase. nih.govnih.gov |

| O2 (Molecular Oxygen) | The source of the oxygen atom that is incorporated into the substrate to form the hydroxyl group. nih.govyoutube.com |

Metabolic Regulation and Catabolism of 20 Hydroxy Leukotriene E4

Pathways of Further Metabolism and Degradation

The initial omega-oxidation of LTE4 to 20-hydroxy-leukotriene E4 is followed by further metabolic steps that lead to its degradation and excretion.

Following its formation, 20-hydroxy-leukotriene E4 can be further oxidized to form 20-carboxy-leukotriene E4. nih.govnih.govnih.gov This conversion is a two-step process. First, an omega-hydroxylase enzyme converts LTE4 to 20-hydroxy-leukotriene E4. Subsequently, an omega-hydroxy-leukotriene E dehydrogenase acts on the 20-hydroxy metabolite to produce the 20-carboxy form. nih.gov Studies with rat liver microsomes have demonstrated this sequential conversion. nih.gov In humans, 20-carboxy-LTE4 has been identified as a minor urinary metabolite, indicating that this pathway is active in vivo. nih.govresearchgate.net This carboxylation is part of a broader catabolic process that includes subsequent beta-oxidation from the omega-end of the molecule, leading to chain-shortened metabolites that are then excreted. nih.govnih.gov

Omega-oxidation is a major pathway for the metabolic inactivation of leukotrienes and other eicosanoids. nih.govpnas.orgnih.govnih.gov By adding a hydroxyl group to the terminal methyl carbon (the omega position), the cell renders the lipophilic leukotriene molecule more polar and susceptible to further oxidation and eventual elimination. nih.govpnas.org This process is crucial for controlling the duration and intensity of the inflammatory response mediated by leukotrienes. For instance, the omega-oxidation of the potent chemoattractant leukotriene B4 (LTB4) to 20-hydroxy-LTB4 significantly reduces its biological activity. nih.govacs.org Similarly, the conversion of LTE4 to its 20-hydroxy and 20-carboxy metabolites is a key step in its clearance and the termination of its signaling. nih.gov

Regulation of Omega-Oxidation Enzymes in Specific Cell Types and Tissues (e.g., Neutrophils, Hepatocytes)

The enzymes responsible for omega-oxidation, primarily members of the cytochrome P450 (CYP) family, are differentially expressed and regulated in various tissues and cell types.

Neutrophils : These immune cells are major producers of leukotrienes and also possess the enzymatic machinery for their degradation. nih.govpnas.org Human neutrophils metabolize LTB4 to 20-hydroxy-LTB4 and 20-carboxy-LTB4 via omega-oxidation. asm.org The CYP4F subfamily of enzymes is particularly important in this process. mdpi.comnih.gov CYP4F3A, for example, shows high affinity for LTB4 hydroxylation and is a key regulator of the inflammatory response in neutrophils. mdpi.com The mouse homolog, CYP4F18, is also necessary for the omega-oxidation of LTB4 in neutrophils. nih.gov

Hepatocytes : The liver plays a central role in the metabolism and clearance of circulating mediators. Rat liver microsomes have been shown to effectively metabolize LTE4 to its omega-hydroxy and omega-carboxy derivatives. nih.gov The omega-hydroxylase reaction in the liver requires NADPH and molecular oxygen and is catalyzed by microsomal enzymes. nih.gov The subsequent dehydrogenation to the carboxy metabolite is primarily carried out by cytosolic enzymes. nih.gov

Modulation of 20-Hydroxy-leukotriene E4 Metabolism by Endogenous and Exogenous Factors (e.g., Ethanol)

The metabolism of leukotrienes can be influenced by various substances. Ethanol (B145695), for example, has been shown to affect the metabolism of LTB4 in isolated rat hepatocytes. nih.gov Low concentrations of ethanol can inhibit the alcohol dehydrogenase-mediated oxidation of 20-hydroxy-LTB4, leading to an accumulation of this intermediate metabolite. nih.gov While direct studies on the effect of ethanol on 20-hydroxy-leukotriene E4 metabolism are limited, the findings with LTB4 suggest that ethanol can interfere with the sequential oxidation process. In human polymorphonuclear granulocytes, ethanol was found to impair the generation of LTB4 and LTC4, though no significant difference in the levels of omega-oxidized metabolites was observed. nih.gov

Comparative Analysis with Omega-Oxidation of Related Lipid Mediators (e.g., Leukotriene B4, Resolvin E4)

Omega-oxidation is a common catabolic pathway for a variety of lipid mediators, but the specifics of the process and the biological activity of the resulting metabolites can differ.

| Mediator | Primary Omega-Oxidation Product | Effect on Biological Activity | Key Enzymes |

| Leukotriene E4 (LTE4) | 20-hydroxy-LTE4, 20-carboxy-LTE4 | Inactivation and clearance | Omega-hydroxylase, omega-hydroxy-leukotriene E dehydrogenase nih.gov |

| Leukotriene B4 (LTB4) | 20-hydroxy-LTB4, 20-carboxy-LTB4 | Substantially reduced pro-inflammatory activity acs.org | CYP4F family (e.g., CYP4F3A, CYP4F5, CYP4F6) mdpi.comnih.gov |

| Resolvin E4 (RvE4) | 20-hydroxy-RvE4 | Reduced pro-resolving activity (e.g., diminished stimulation of erythrophagocytosis) acs.orgnih.govresearchgate.net | Likely Cytochrome P450 monooxygenases acs.org |

The omega-oxidation of Leukotriene B4 (LTB4) is a well-established inactivation pathway. nih.gov The conversion to 20-OH-LTB4, catalyzed by CYP4F enzymes, significantly diminishes its potent chemotactic and pro-inflammatory effects. acs.orgmdpi.com Interestingly, while 20-OH-LTB4 is less potent than LTB4, it still retains some biological activity and can bind to neutrophil receptors. nih.govpnas.org

In contrast, the metabolism of specialized pro-resolving mediators (SPMs) like Resolvin E4 (RvE4) by omega-oxidation can also modulate their activity. Human neutrophils can convert RvE4 to 20-hydroxy-RvE4. acs.orgacs.orgnih.govnih.gov However, unlike the clear inactivation seen with LTB4, the effect on SPM activity can be more nuanced. For instance, 20-OH-RvE4 shows reduced bioactivity in stimulating the clearance of senescent red blood cells by macrophages compared to its parent molecule, RvE4. acs.orgnih.govresearchgate.net This suggests that omega-oxidation serves to fine-tune the pro-resolving response.

This comparative analysis highlights that while omega-oxidation is a conserved mechanism for lipid mediator metabolism, its functional consequences can vary, leading to either inactivation, as is largely the case for pro-inflammatory leukotrienes, or modulation of activity for pro-resolving mediators.

Receptor Pharmacology and Signal Transduction Mechanisms

Differential Agonist Activity at Established Leukotriene Receptors

The biological effects of cysteinyl leukotrienes (CysLTs), including LTE4 and its metabolites, are mediated through their interaction with specific G-protein coupled receptors (GPCRs). hmdb.cahmdb.ca The activity of 20-OH-LTE4 is characterized by a differential engagement with the classical CysLT and leukotriene B4 (LTB4) receptors.

The classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, are primary targets for the parent CysLTs, LTC4 and LTD4. mdpi.com LTE4, the precursor to 20-OH-LTE4, generally displays weaker agonist activity at these receptors compared to LTC4 and LTD4. altmeyers.orgcaymanchem.com While specific binding data for 20-OH-LTE4 at CysLT1R and CysLT2R is not extensively detailed in the provided results, the activity of its parent molecule, LTE4, offers some insight. LTE4 binds poorly to both CysLT1R and CysLT2R, suggesting that its hydroxylated metabolite, 20-OH-LTE4, may also exhibit low affinity for these classical receptors. caymanchem.combohrium.com However, some studies indicate that under certain conditions, such as increased receptor expression, LTE4 can act as a full functional agonist for CysLT1R-dependent gene expression. nih.gov This suggests a more complex interaction than simple binding affinities might imply and raises the possibility of similar context-dependent activity for 20-OH-LTE4.

The activation of CysLT1R is known to induce nasal blockage through the production of nitric oxide, contributing to the dilatation of nasal blood vessels. hmdb.cahmdb.ca Both CysLT1R and CysLT2R are implicated in the pathophysiology of various allergic respiratory diseases. mdpi.com

Leukotriene B4 (LTB4) and its 20-hydroxylated metabolite, 20-OH-LTB4, primarily interact with the high-affinity BLT1 and low-affinity BLT2 receptors. researchgate.netnih.govnih.gov These receptors are G protein-coupled and are central to mediating the chemotactic and immunomodulatory functions of LTB4. researchgate.netguidetopharmacology.org

Research has shown that the 20-hydroxylated and carboxylated metabolites of LTB4 can bind to the BLT1 receptor with high affinity. researchgate.net Despite this high-affinity binding, these metabolites activate neutrophils to a much lesser extent than LTB4 itself. researchgate.net This suggests that 20-OH-LTB4 and 20-COOH-LTB4 may act as partial agonists or even antagonists at the BLT1 receptor, thereby downregulating LTB4-mediated responses such as neutrophil migration and degranulation. researchgate.net Given the structural similarity, it is plausible that 20-OH-LTE4 could exhibit analogous modulatory effects at BLT receptors, although direct evidence is needed to confirm this.

| Receptor | Ligand | Binding Affinity | Functional Activity |

|---|---|---|---|

| CysLT1R | LTE4 | Poor | Weak agonist, but can be a full agonist for gene expression with increased receptor levels. nih.gov |

| CysLT2R | LTE4 | Poor | Partial agonist. caymanchem.com |

| BLT1 | 20-OH-LTB4 | High | Weak activator of neutrophils compared to LTB4; can inhibit LTB4-mediated responses. researchgate.net |

| BLT2 | LTB4 | Low | Binds other eicosanoids as well. researchgate.netnih.gov |

Identification and Characterization of Novel Receptors for 20-Hydroxy-leukotriene E4 and its Parent Molecule

The observation that LTE4, despite its weak affinity for classical CysLT receptors, elicits potent inflammatory responses has driven the search for novel, specific receptors. caymanchem.comwikipedia.org

Several putative receptors for LTE4 have been investigated, with implications for its hydroxylated metabolite.

P2Y12: The purinergic receptor P2Y12 has been identified as a potential receptor for LTE4. bohrium.com Studies have shown that LTE4-induced pulmonary inflammation is dependent on the P2Y12 receptor. bohrium.com However, other research has failed to demonstrate direct activation of P2Y12 by LTE4 or other CysLTs, suggesting that another specific receptor for LTE4 may still be unidentified. nih.gov The interaction might be indirect or require a receptor complex. bohrium.com

GPR99 (CysLTER/OXGR1): The G-protein coupled receptor GPR99 has been identified as a high-affinity receptor for LTE4. altmeyers.orgresearchgate.net Activation of GPR99 by LTE4 can mediate responses such as mucin release from respiratory epithelial cells. researchgate.net This suggests that 20-OH-LTE4 could also potentially signal through GPR99.

GPR17: GPR17 has been proposed as a receptor for both uracil (B121893) nucleotides and CysLTs. mdpi.comnih.gov However, studies have yielded conflicting results, with some research indicating a lack of direct activation by CysLTs. nih.gov Instead, GPR17 might act as a negative regulator of CysLT1R. nih.gov

All leukotriene receptors identified to date are G-protein coupled receptors (GPCRs). hmdb.cahmdb.cahmdb.ca The activation of these receptors by ligands such as LTE4 initiates intracellular signaling cascades.

For instance, LTE4 can trigger cytosolic free Ca2+ transients in epithelial cells through pathways that involve both the influx of extracellular calcium and the mobilization of intracellular calcium stores. nih.gov The influx of Ca2+ appears to be regulated by a pertussis toxin-sensitive G-protein, while the mobilization from intracellular stores is mediated by a pertussis toxin-insensitive G-protein. nih.gov In some cell types, LTE4-induced signaling, leading to effects like ERK phosphorylation and PGD2 generation, can be inhibited by pertussis toxin, indicating the involvement of Gαi-linked receptors. caymanchem.com The cryo-electron microscopy structure of LTD4-bound human CysLT2R in complex with a Gαq protein has been resolved, providing structural insights into the activation of this receptor class. pnas.org Given that 20-OH-LTE4 is a metabolite of LTE4, it is highly probable that it also mediates its effects through G-protein coupled signaling pathways, though the specific G-proteins involved in its unique responses are yet to be fully elucidated.

Functional Consequences of Receptor Activation and Inhibition by 20-Hydroxylated Metabolites

The interaction of 20-hydroxylated leukotriene metabolites with their receptors leads to significant functional outcomes, particularly in the context of inflammation.

As previously mentioned, 20-OH-LTB4 and 20-COOH-LTB4, despite binding with high affinity to the BLT1 receptor, act as weak agonists and can inhibit LTB4-mediated responses in neutrophils and eosinophils. researchgate.net This inhibitory action suggests a natural feedback mechanism to control excessive inflammation driven by LTB4. By competing with the more potent LTB4 for receptor binding, these metabolites can dampen pro-inflammatory signals. researchgate.net

Physiological and Pathophysiological Roles of 20 Hydroxy Leukotriene E4

Involvement in Inflammatory Processes and Immune Modulation

The transformation of LTE4 to 20-OH-LTE4 occurs through a process known as omega-oxidation, a key step in the catabolism and inactivation of leukotrienes. The physiological activities of 20-OH-LTE4 are often considered in the context of modulating the potent effects of its parent compound.

Direct research specifically detailing the impact of 20-hydroxy-leukotriene E4 on leukocyte cellular responses is limited. However, studies on the omega-oxidized metabolites of a related leukotriene, leukotriene B4 (LTB4), offer significant insights into the potential modulatory role of such metabolites.

Research has shown that 20-hydroxy-leukotriene B4 (20-OH-LTB4) and 20-carboxy-leukotriene B4 can inhibit LTB4-mediated responses in human neutrophils and eosinophils, including migration (chemotaxis), degranulation, and the biosynthesis of further leukotrienes. nih.gov These metabolites of LTB4 act as natural inhibitors of the pro-inflammatory actions of their parent molecule. nih.gov Although these findings pertain to the LTB4 pathway, they suggest a plausible, yet unconfirmed, role for 20-OH-LTE4 in downregulating the pro-inflammatory activities of LTE4 on leukocytes.

Table 1: Comparative Effects of LTB4 and its Metabolites on Neutrophil Functions

| Compound | Effect on LTB4-mediated Migration | Effect on LTB4-mediated Degranulation | Effect on LTB4-mediated Leukotriene Biosynthesis |

| Leukotriene B4 (LTB4) | Potent Inducer | Potent Inducer | Potent Inducer |

| 20-Hydroxy-leukotriene B4 (20-OH-LTB4) | Inhibitor | Inhibitor | Inhibitor |

| 20-Carboxy-leukotriene B4 | Inhibitor | Inhibitor | Inhibitor |

This table is based on data for LTB4 and its metabolites, illustrating a potential paradigm for the function of 20-OH-LTE4 in relation to LTE4.

Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are pivotal mediators in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. nih.govmdpi.comwebmd.com LTE4, being the most stable of the cysteinyl leukotrienes, is a significant contributor to the inflammatory cascade in allergic reactions. wikipedia.org It is a potent inducer of mucosal eosinophilia and airway hyperresponsiveness in individuals with asthma. nih.gov

The role of 20-OH-LTE4 in this context is primarily as a metabolic byproduct of LTE4. The generation of 20-OH-LTE4 is a step in the deactivation pathway of LTE4. Therefore, the formation of 20-OH-LTE4 is an integral part of the biological processes that regulate the intensity and duration of the allergic inflammatory response mediated by LTE4. Elevated levels of urinary LTE4 are considered a biomarker for increased cysteinyl leukotriene production in conditions like aspirin-exacerbated respiratory disease and severe asthma. wikipedia.orgatsjournals.orgnih.gov The subsequent metabolism to 20-OH-LTE4 is a crucial component of the clearance of these pro-inflammatory signals.

Leukotriene E4 is known to have significant effects on the vasculature and smooth muscles. It can induce an increase in vascular permeability, a key component of the inflammatory response that leads to edema. nih.gov Studies have demonstrated that LTE4 causes gaps to form in the endothelium of postcapillary venules, which is consistent with the contraction of endothelial cells. nih.gov This action facilitates the leakage of plasma into the surrounding tissue.

Furthermore, cysteinyl leukotrienes are potent bronchoconstrictors, indicating a strong contractile effect on airway smooth muscle. scienceopen.com While LTE4 itself has been shown to lack a direct stimulatory effect on the initiation of DNA synthesis in arterial smooth muscle cells, its precursors, LTC4 and LTD4, are active. nih.gov

The specific influence of 20-OH-LTE4 on vascular permeability and smooth muscle contraction has not been extensively characterized. As a metabolite, its formation likely contributes to the termination of the potent vascular and smooth muscle effects of LTE4.

Contribution to Specific Organ System Physiology

The metabolism of LTE4 into 20-OH-LTE4 is a key process in specific organ systems, notably the respiratory system where LTE4 exerts significant pathophysiological effects, and the liver, which is a primary site of its metabolic clearance.

In the context of the respiratory system, LTE4 is a well-established mediator in the pathophysiology of asthma. scienceopen.comnih.gov Inhalation of LTE4 can cause an accumulation of eosinophils, basophils, and mast cells in the bronchial mucosa of individuals with asthma and potentiates airway hyperresponsiveness. nih.govresearchgate.net The presence of elevated LTE4 levels in the exhaled breath condensate of children with mild asthma correlates with airway inflammation and hyperreactivity. researchgate.net

The conversion of LTE4 to 20-OH-LTE4 within the tissues of the respiratory system or systemically is a critical step in limiting the pro-inflammatory and bronchoconstrictive effects of LTE4. By transforming LTE4 into a hydroxylated, and subsequently more polar, metabolite, the body facilitates its eventual elimination, thereby playing a role in the resolution of airway inflammation.

The liver plays a central role in the metabolism of leukotrienes. Studies utilizing isolated rat hepatocytes have been instrumental in elucidating the metabolic fate of LTE4. nih.gov A key metabolic pathway for LTE4 in the liver is omega-oxidation, which is catalyzed by a microsomal enzyme system. nih.gov This process results in the formation of 20-hydroxy-leukotriene E4 (ω-hydroxy-leukotriene E4). nih.gov

This initial hydroxylation is followed by further oxidation by a cytosolic dehydrogenase to form 20-carboxy-leukotriene E4. nih.gov These metabolic steps are crucial for increasing the water solubility of the leukotriene molecule, which is a prerequisite for its efficient excretion from the body. The hepatic metabolism of LTE4 via omega-oxidation to 20-OH-LTE4 and its subsequent products is, therefore, a vital detoxification and clearance mechanism. nih.gov

Table 2: Hepatic Metabolism of Leukotriene E4

| Metabolite | Precursor | Key Metabolic Step | Cellular Location |

| 20-Hydroxy-leukotriene E4 | Leukotriene E4 | Omega-oxidation | Microsomes |

| 20-Carboxy-leukotriene E4 | 20-Hydroxy-leukotriene E4 | Dehydrogenation | Cytosol |

Cardiovascular System Regulation

Leukotrienes, including leukotriene E4 (LTE4) and its metabolites, are potent inflammatory mediators that play a significant role in the cardiovascular system. wikipedia.org They are synthesized within the cardiovascular system via the 5-lipoxygenase pathway and exert their effects by interacting with cell surface receptors on both inflammatory and structural cells of the vessel walls. wikipedia.org

Research indicates that cysteinyl leukotrienes are vasoconstrictors and can induce endothelium-dependent vascular responses. wikipedia.org In patients with chronic lower limb ischemia, increasing concentrations of urinary LTE4 have been significantly associated with the impairment of vascular and endothelial function. nih.govpreprints.org Specifically, higher LTE4 levels were correlated with reduced Flow-Mediated Dilation (FMD), an indicator of endothelial dysfunction, and an increased Augmentation Index (AI75), a measure of arterial stiffness. nih.govpreprints.org

In experimental models, leukotrienes D4 and E4 produced in the myocardium have been shown to impair coronary flow and ventricular function following global ischemia in rat hearts. nih.gov This suggests a role for these mediators in the pathophysiology of ischemic heart disease and reperfusion injury. nih.gov The effects of leukotrienes on vascular smooth muscle cells, including inducing migration and proliferation, also implicate them in vascular remodeling processes observed after procedures like coronary angioplasty and in conditions such as aortic aneurysm. wikipedia.org Collectively, these findings underscore the involvement of the leukotriene pathway, and by extension its metabolites like 20-hydroxy-leukotriene E4, in cardiovascular pathologies. wikipedia.orgpreprints.org

| Vascular Function Parameter | Correlation with Urinary LTE4 (R²) | Significance (P-value) |

|---|---|---|

| Flow-Mediated Dilation (FMD) | 0.69 | <0.001 |

| Intima-Media Thickness (IMT) | 0.12 | <0.01 |

| Corrected Augmentation Index (AI75) | 0.43 | <0.001 |

| Shear Rate (SR) | 0.48 | <0.001 |

Role as a Metabolic Biomarker in Disease States

Leukotriene E4 (LTE4) is the final and most stable of the cysteinyl leukotrienes, which are potent lipid mediators of inflammation. wikipedia.org Unlike its precursors, LTC4 and LTD4, which have short half-lives, LTE4 is relatively stable and accumulates in biological fluids such as plasma and urine. wikipedia.org This stability makes the measurement of LTE4, particularly in urine, a reliable method for monitoring the systemic activity of the eicosanoid pathway. wikipedia.org Elevated urinary LTE4 levels are considered a biomarker of increased cysteinyl leukotriene production and have been associated with various inflammatory conditions, including asthma and inflammatory bowel disease. researchgate.netnih.gov The omega-oxidation of LTE4 to form metabolites like 20-hydroxy-leukotriene E4 is a key catabolic process, and the measurement of these downstream products can provide further insight into the dynamics of the eicosanoid pathway. nih.gov

Metabolomic studies have identified 20-hydroxy-leukotriene E4 as a potential biomarker for predicting the prognosis of pre-diabetes (pre-DM). In a longitudinal cohort study following individuals with pre-DM for ten years, alterations in plasma metabolites were analyzed. The study found that 20-hydroxy-leukotriene E4 was one of five biomarkers that showed a good predictive value for the regression of pre-diabetes to normal glucose regulation (NGR). This suggests that lower levels of this metabolite may be associated with a favorable metabolic outcome in individuals with pre-diabetes.

| Outcome | Predictive Biomarkers |

|---|---|

| Regression to Normal Glucose Regulation (NGR) | 20-Hydroxy-leukotriene E4, Lysopc(20:4), 5-methoxytryptamine, Endomorphin-1, Lysopc(20:3) |

| Progression to Diabetes Mellitus (DM) | Iso-valeraldehyde, linoleic acid, Lysopc(18:1), 2-Pyrroloylglycine, Dityrosine |

Occupational exposure to hexavalent chromium [Cr(VI)] is associated with various adverse health effects, including an increased risk of lung cancer. Metabolomic studies of workers exposed to Cr(VI) have identified potential biomarkers of exposure. One such study identified 20-oxo-leukotriene E4, a downstream metabolite of 20-hydroxy-leukotriene E4 resulting from omega-oxidation, as a potential biomarker. This finding suggests that exposure to hexavalent chromium may disrupt the arachidonic acid metabolism pathway, leading to altered levels of leukotriene metabolites in urine. The measurement of these metabolites could therefore serve as a non-invasive method for assessing occupational exposure to this hazardous substance.

Omega-oxidation is a metabolic pathway that involves the oxidation of the omega (ω) carbon atom of a fatty acid. wikipedia.org In the context of leukotriene E4, this process first introduces a hydroxyl group to form 20-hydroxy-leukotriene E4. wikipedia.orgbyjus.com This intermediate is then further oxidized to form a carboxylic acid, resulting in 20-carboxy-leukotriene E4, or an aldehyde, which can then be oxidized to the carboxylic acid. The term "20-oxo-leukotriene E4" likely refers to an intermediate or a related product in this oxidative pathway. hmdb.ca

Acute alcohol intoxication can lead to significant metabolic disturbances, including alterations in the eicosanoid pathway. Studies have shown that high concentrations of ethanol (B145695) can inhibit the catabolism and inactivation of leukotrienes. nih.gov In a study of patients with acute alcohol intoxication, a marked increase in the urinary excretion of cysteinyl leukotrienes, including LTE4 and its N-acetylated form, was observed. nih.gov

Notably, the study also found that 20-hydroxy-leukotriene B4 was detectable in the urine of patients with excessive blood ethanol concentrations, whereas it was not found in healthy subjects. nih.gov While this finding pertains to LTB4, it indicates that acute alcohol consumption can significantly impact the omega-oxidation pathway of leukotrienes. The increased excretion of these metabolites is thought to be a consequence of both the inhibition of their further breakdown by ethanol and a potential increase in their formation due to alcohol-induced endotoxemia. nih.gov

| Leukotriene | Patients with Alcohol Intoxication (nmol/mol creatinine) | Healthy Subjects (nmol/mol creatinine) | P-value |

|---|---|---|---|

| Leukotriene E4 (LTE4) | 286 | 36 | <0.01 |

| N-acetyl-LTE4 | 101 | 11 | <0.001 |

Investigations in Relevant Animal Models of Disease and Physiological Perturbation

Animal models are crucial for investigating the specific roles of eicosanoid pathway metabolites in various physiological and pathological processes. In a mouse model of asthma, the administration of leukotriene E4 into the airways was shown to potentiate eosinophilia, goblet cell metaplasia, and the expression of interleukin-13 in response to an allergen. nih.gov This study highlighted the pro-inflammatory actions of LTE4 in the lungs. nih.gov The metabolism of LTE4 to 20-hydroxy-leukotriene E4 is an important step in its catabolism, and understanding the activity of this pathway in such models is key to elucidating the full picture of its biological effects.

In a different animal model, urinary LTE4 concentrations were investigated as a potential marker of inflammation in dogs with inflammatory bowel disease (IBD). nih.gov The study found that dogs with IBD had significantly higher urinary LTE4 concentrations compared to healthy control dogs, suggesting that activation of the cysteinyl leukotriene pathway is a component of the inflammatory process in canine IBD. nih.gov These animal studies provide valuable insights into the involvement of the leukotriene pathway in inflammatory diseases and support the rationale for investigating its metabolites, such as 20-hydroxy-leukotriene E4, as potential biomarkers and therapeutic targets.

Advanced Analytical Methodologies for 20 Hydroxy Leukotriene E4 Research

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) has become the cornerstone for the analysis of eicosanoids, including 20-OH-LTE4, due to its high sensitivity and specificity. creative-proteomics.com These methods are essential for identifying and quantifying the low concentrations of these lipid mediators typically found in biological systems.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of 20-OH-LTE4 and other eicosanoids. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. High-performance liquid chromatography (HPLC) coupled with MS (HPLC/MS) has become a primary tool for eicosanoid profiling. researchgate.net More recently, ultra-high-performance liquid chromatography (UHPLC) has been employed to achieve even better separation and faster analysis times. mdpi.com

In a typical LC-MS workflow for 20-OH-LTE4 analysis, the sample is first subjected to chromatographic separation on a reverse-phase column. This separates 20-OH-LTE4 from other lipids and matrix components based on its polarity. The separated analyte then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. This allows for highly specific detection and quantification.

Research has demonstrated the successful application of LC-MS-based metabolomics in identifying 20-OH-LTE4 as a potential biomarker in various conditions. For instance, studies have shown altered levels of 20-OH-LTE4 in pediatric-onset multiple sclerosis, type 2 diabetes, and in response to air pollution exposure. mdpi.comnih.govnih.govescholarship.orgescholarship.orgresearchgate.net

While LC-MS is more commonly used for leukotriene analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the volatility of the analyte. creative-proteomics.com GC-MS has been utilized in metabolomics studies that have identified 20-OH-LTE4. For example, a study on Coffea arabica used GC-MS in its chemical analysis, which included the identification of 20-hydroxy-leukotriene E4. mdpi.com Another study investigating early behavioral signs of autism also utilized GC-MS for metabolomic analysis. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of 20-OH-LTE4 analysis. nih.govresearchgate.net In MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in compound identification and quantification, even in complex biological matrices. researchgate.net

LC-MS/MS is considered the standard method for the quantification of eicosanoids in biological samples. nih.gov This technique has been successfully used to quantify a wide range of eicosanoid metabolites in urine, providing a non-invasive way to monitor systemic inflammatory processes. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for 20-Hydroxy-leukotriene E4 Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS | Separates compounds by liquid chromatography before mass analysis. | High throughput, suitable for a wide range of compounds. | Can have matrix effects that interfere with ionization. |

| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | High resolution and sensitivity. | Often requires derivatization for non-volatile compounds like leukotrienes. |

| MS/MS (MRM/SRM) | Selects a specific precursor ion, fragments it, and detects a specific product ion. | High specificity and sensitivity, reduces background noise. | Requires prior knowledge of the compound and its fragmentation pattern. |

Sample Preparation and Extraction Strategies for Eicosanoid Metabolites

The accurate measurement of 20-OH-LTE4 is highly dependent on the sample preparation and extraction methods used. The primary goals of these procedures are to isolate the analyte from interfering substances in the biological matrix and to concentrate it to a level that can be detected by the analytical instrument. nih.gov

Common extraction techniques for eicosanoids include:

Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating eicosanoids from biological fluids like plasma, urine, and bronchoalveolar lavage fluid. nih.govresearchgate.netcaymanchem.com C18 cartridges are commonly employed, which retain the lipid-soluble eicosanoids while allowing more polar compounds to pass through. arborassays.com The retained eicosanoids are then eluted with an organic solvent. arborassays.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. caymanchem.com It is an effective method for separating lipids from aqueous sample components. caymanchem.com

Protein Precipitation (PP): For samples with high protein content, such as plasma or tissue homogenates, protein precipitation is often the first step to remove proteins that can interfere with the analysis. nih.govcaymanchem.com

To prevent the artificial generation of eicosanoids during sample handling, it is crucial to add antioxidants and enzyme inhibitors to the samples immediately after collection. nih.govcaymanchem.com

Quantitative Analysis and Validation in Complex Biological Matrices

Quantitative analysis of 20-OH-LTE4 in biological matrices presents challenges due to its low endogenous concentrations and the complexity of the sample matrix. nih.gov To achieve accurate and reliable quantification, a validated analytical method is essential.

Key aspects of quantitative analysis and validation include:

Use of Internal Standards: Stable isotope-labeled internal standards are often used to correct for analyte loss during sample preparation and for variations in instrument response.

Calibration Curves: Calibration curves are generated using a series of standards with known concentrations to determine the concentration of the analyte in the unknown sample. nih.gov

Method Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Extraction recovery and matrix effects should also be assessed. nih.gov

Studies have reported validated LC-MS/MS methods for the quantification of a broad range of eicosanoids, including leukotrienes, in various biological fluids with high precision and recovery. nih.gov

Bioinformatic and Statistical Approaches in Metabolomics Data Interpretation

The large and complex datasets generated by metabolomics studies require sophisticated bioinformatic and statistical tools for interpretation. These approaches are essential for identifying significant changes in metabolite levels and for understanding their biological context.

Commonly used data analysis techniques include:

Multivariate Statistical Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify patterns and differences in metabolic profiles between different experimental groups. nih.gov

Univariate Statistical Analysis: T-tests or analysis of variance (ANOVA) are used to determine the statistical significance of changes in the levels of individual metabolites. mdpi.com

Pathway Analysis: This involves mapping the identified metabolites to known biochemical pathways to understand the biological processes that are affected. escholarship.orgescholarship.org

Machine Learning Algorithms: These can be used to build predictive models for disease diagnosis or prognosis based on the metabolomic data. researchgate.net

Statistical software packages like Revman and R are commonly used for these analyses. nih.govresearchgate.netdntb.gov.uamdpi.com The integration of metabolomic data with other 'omics' data, such as genomics and proteomics, can provide a more comprehensive understanding of the biological system. nih.gov

Future Perspectives and Emerging Research Directions

Elucidating the Complete Repertoire of Receptors and Intracellular Signaling Networks

A critical frontier in understanding the biological functions of 20-OH-LTE4 is the definitive identification and characterization of its cognate receptors and downstream signaling pathways. While the receptors for its precursor, LTE4, have been a subject of intense investigation, the specific targets of 20-OH-LTE4 remain largely uncharacterized. Future research will need to address this fundamental gap.

Current knowledge regarding LTE4 receptor pharmacology provides a roadmap for these investigations. LTE4 is known to interact with several G-protein coupled receptors, including the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, albeit with lower affinity than LTC4 and LTD4. nih.govpnas.org More recently, the purinergic receptor P2Y12 and the G-protein coupled receptor 99 (GPR99) have been identified as additional receptors for LTE4, mediating distinct downstream effects. pnas.orgnih.gov Given the structural similarity between LTE4 and 20-OH-LTE4, it is plausible that 20-OH-LTE4 may also interact with one or more of these receptors, potentially with different affinity and efficacy, leading to modulated cellular responses.

Future studies should employ a multi-pronged approach to deorphanize the receptors for 20-OH-LTE4. This will likely involve:

Receptor Binding Assays: Utilizing radiolabeled or fluorescently tagged 20-OH-LTE4 to perform competitive binding assays against a panel of known and orphan G-protein coupled receptors.

Functional Cellular Assays: Screening cell lines expressing candidate receptors for functional responses to 20-OH-LTE4, such as calcium mobilization, cyclic AMP (cAMP) modulation, and receptor internalization. nih.gov

Genetic Approaches: Employing techniques like siRNA-mediated knockdown or CRISPR/Cas9-based gene editing to validate the role of specific receptors in mediating 20-OH-LTE4-induced cellular responses.

Once receptors are identified, the subsequent intracellular signaling cascades must be delineated. Key signaling molecules of interest will include adenylyl cyclase, phospholipase C, mitogen-activated protein kinases (MAPKs), and various transcription factors that ultimately dictate the cellular response to 20-OH-LTE4.

Table 1: Potential Candidate Receptors for 20-Hydroxy-Leukotriene E4

| Receptor | Known Ligand(s) | Potential for 20-OH-LTE4 Interaction |

| CysLT1R | LTD4, LTC4, LTE4 | Possible, likely with altered affinity/efficacy compared to LTE4 |

| CysLT2R | LTC4, LTD4, LTE4 | Possible, may contribute to vascular effects |

| P2Y12 | ADP, LTE4 | A potential candidate for mediating pro-inflammatory responses |

| GPR99 | α-ketoglutarate, LTE4 | A potential candidate for mediating epithelial responses |

| Orphan GPCRs | Unknown | High-throughput screening may identify novel receptors |

Investigation of Inter-Lipid Mediator Pathway Crosstalk Involving 20-Hydroxy-Leukotriene E4

The inflammatory milieu is characterized by a complex interplay of various lipid mediators. Understanding how 20-OH-LTE4 integrates into this network through crosstalk with other signaling pathways is a crucial area for future research. The interactions between LTE4 and prostaglandins (B1171923) (PGs) have been documented, providing a precedent for such investigations. nih.govnih.govselfhacked.com

For instance, studies have shown that LTE4 can synergize with prostaglandin (B15479496) D2 (PGD2) to enhance TH2 cell activation and promote the release of pro-inflammatory cytokines. nih.govnih.gov This synergistic interaction highlights the importance of considering the combined effects of multiple mediators present at a site of inflammation. It is conceivable that 20-OH-LTE4 could participate in similar or distinct crosstalk interactions.

Future research in this area should focus on:

Co-stimulation Studies: Investigating the effects of 20-OH-LTE4 in combination with other key lipid mediators, such as prostaglandins, thromboxanes, and other leukotrienes, on various cell types involved in inflammation (e.g., mast cells, eosinophils, neutrophils, and lymphocytes).

Enzyme Regulation: Exploring the potential for 20-OH-LTE4 to modulate the expression or activity of enzymes involved in the synthesis of other lipid mediators, such as cyclooxygenases (COX) and other lipoxygenases (LOX).

Receptor Heterodimerization: Investigating the possibility that the receptor for 20-OH-LTE4 forms heterodimers with receptors for other lipid mediators, leading to altered signaling outcomes.

Elucidating these crosstalk pathways will provide a more comprehensive understanding of the integrated inflammatory response and may reveal novel therapeutic targets for modulating inflammation.

Application of Systems Biology Approaches to Map 20-Hydroxy-Leukotriene E4 in Complex Biological Systems

The advent of "omics" technologies offers powerful tools to map the role of individual molecules within complex biological systems. Systems biology approaches, particularly metabolomics and lipidomics, are well-suited to define the production, metabolism, and functional impact of 20-OH-LTE4 in a holistic manner. mdpi.comwjgnet.comresearchgate.netnih.gov

Metabolomic studies have already been employed to profile eicosanoid production in various diseases, providing insights into the dysregulation of these pathways. mdpi.comwjgnet.comnih.gov By applying these techniques to biological samples from relevant disease models or patient cohorts, researchers can:

Quantify 20-OH-LTE4 Levels: Develop and validate sensitive mass spectrometry-based methods to accurately quantify the levels of 20-OH-LTE4 in various biological matrices, such as plasma, urine, and bronchoalveolar lavage fluid. nih.gov

Identify Metabolic Pathways: Trace the metabolic fate of 20-OH-LTE4 and identify its downstream metabolites, which may also possess biological activity.

Correlate with Disease Phenotypes: Correlate the levels of 20-OH-LTE4 with clinical parameters and disease severity to establish its potential as a biomarker. nih.govresearchgate.net

Network Analysis: Integrate 20-OH-LTE4 data with other omics data (e.g., transcriptomics, proteomics) to construct comprehensive signaling networks and identify key nodes and pathways influenced by this mediator.

These systems-level analyses will be instrumental in moving beyond a single-molecule focus to a more integrated understanding of the role of 20-OH-LTE4 in the broader context of inflammatory diseases.

Table 2: Systems Biology Approaches for Studying 20-Hydroxy-Leukotriene E4

| Approach | Application to 20-OH-LTE4 Research | Potential Outcomes |

| Metabolomics/Lipidomics | Quantification in biological fluids and tissues | Identification of 20-OH-LTE4 as a biomarker; understanding of its metabolic pathways |

| Transcriptomics | Analysis of gene expression changes in response to 20-OH-LTE4 | Identification of downstream target genes and pathways |

| Proteomics | Analysis of protein expression and post-translational modifications | Elucidation of signaling cascades and protein-protein interactions |

| Integrative Omics | Combination of multiple omics datasets | Construction of comprehensive network models of 20-OH-LTE4 function |

Development of Novel Research Probes and Pharmacological Tools for Targeted Investigations

Progress in understanding the specific functions of 20-OH-LTE4 is contingent upon the availability of selective research tools. Currently, there is a lack of specific pharmacological probes to investigate its biology. The development of such tools represents a critical and immediate research direction.

Drawing inspiration from the successful development of tools for other leukotrienes, future efforts should focus on:

Synthesis of Analogs: The chemical synthesis of a series of 20-OH-LTE4 analogs will be essential. acs.orgacs.orgnih.gov These analogs can be designed to have modified stability, receptor affinity, or to incorporate labels (e.g., biotin, fluorescent tags) for use in binding and imaging studies.

Development of Selective Antagonists: Once the receptor(s) for 20-OH-LTE4 are identified, structure-activity relationship (SAR) studies can be initiated to develop selective antagonists. These antagonists will be invaluable for blocking the effects of 20-OH-LTE4 in vitro and in vivo, thereby helping to define its physiological and pathophysiological roles.

Monoclonal Antibodies: The generation of high-affinity monoclonal antibodies specific for 20-OH-LTE4 would enable the development of sensitive immunoassays for its quantification and could also be explored as potential therapeutic agents.

Enzyme Inhibitors: Targeting the enzymes responsible for the synthesis of 20-OH-LTE4, likely cytochrome P450 enzymes of the CYP4F family, with specific inhibitors would provide another avenue to modulate its levels and study the consequences of its depletion.

The availability of these targeted research probes and pharmacological tools will be paramount to accelerating research into the biology of 20-OH-LTE4 and validating it as a potential therapeutic target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.